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Compound of Interest

Compound Name: Diethyl D-(-)-tartrate

Cat. No.: B1194093 Get Quote

Introduction

Diethyl D-(-)-tartrate (DET) is a readily available and inexpensive chiral molecule derived from

naturally occurring D-(-)-tartaric acid. It serves as a cornerstone in modern asymmetric

synthesis, primarily as a chiral ligand for metal-catalyzed reactions. Its C₂-symmetric backbone

allows for the creation of a well-defined chiral environment around a metallic center, enabling

high levels of stereocontrol in a variety of chemical transformations. These reactions are crucial

in the pharmaceutical industry for the synthesis of enantiomerically pure drug intermediates

and active pharmaceutical ingredients. Diethyl D-(-)-tartrate and its derivatives are

instrumental in reactions such as epoxidations, dihydroxylations, cyclopropanations, and aldol

reactions.[1][2][3]

The most notable application of diethyl D-(-)-tartrate is in the Sharpless-Katsuki asymmetric

epoxidation, a highly reliable and predictable method for converting prochiral allylic alcohols

into chiral 2,3-epoxyalcohols.[4][5][6] This reaction earned K. Barry Sharpless a share of the

Nobel Prize in Chemistry in 2001 and remains a vital tool for synthetic chemists.[6]

Key Application: The Sharpless Asymmetric
Epoxidation
The Sharpless asymmetric epoxidation is a powerful method for the enantioselective oxidation

of primary and secondary allylic alcohols to the corresponding epoxy alcohols.[6] The reaction
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utilizes a catalyst formed in situ from titanium tetra(isopropoxide) (Ti(OiPr)₄) and diethyl D-(-)-
tartrate (D-(-)-DET), with tert-butyl hydroperoxide (TBHP) serving as the terminal oxidant.[4][5]

Mechanism Overview

The active catalyst is a dimeric titanium-tartrate complex.[7][8][9] The reaction proceeds

through the coordination of the allylic alcohol and TBHP to the titanium center. The chiral

environment enforced by the D-(-)-DET ligand dictates the facial selectivity of the oxygen

transfer from the peroxide to the double bond of the allylic alcohol, resulting in a high

enantiomeric excess (e.e.) of one epoxide enantiomer.[4][10]

Catalyst Formation
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Caption: Catalytic cycle of the Sharpless Asymmetric Epoxidation.

Stereochemical Model and Prediction

A key advantage of the Sharpless epoxidation is its predictable stereochemical outcome. The

choice of the tartrate enantiomer directly controls the absolute configuration of the product

epoxide. For D-(-)-diethyl tartrate, the oxygen atom is delivered to the bottom or beta face of

the allylic alcohol when it is drawn in a specific orientation.

Caption: Mnemonic for predicting stereochemistry in Sharpless epoxidation.

Quantitative Data Summary
The Sharpless Asymmetric Epoxidation provides consistently high enantiomeric excess for a

wide range of allylic alcohol substrates.
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Substrate (Allylic
Alcohol)

Tartrate Ligand Yield (%)
Enantiomeric
Excess (e.e., %)

Geraniol L-(+)-DET 77-83 95

(E)-2-Hexen-1-ol D-(-)-DET 80-90 >95

Cinnamyl alcohol D-(-)-DET 70-80 96

Allyl alcohol L-(+)-DET ~80 90

(Z)-2-Tridecen-1-ol L-(+)-DET 91 >95

(Note: Yields and e.e. values are representative and can vary based on specific reaction

conditions and scale.)

Protocols
Protocol 1: General Procedure for Sharpless
Asymmetric Epoxidation
This protocol describes the epoxidation of a generic primary allylic alcohol using D-(-)-diethyl

tartrate.

Materials:

Dichloromethane (CH₂Cl₂, anhydrous)

Titanium (IV) isopropoxide (Ti(OiPr)₄)

D-(-)-Diethyl tartrate (D-(-)-DET)

Allylic alcohol (substrate)

tert-Butyl hydroperoxide (TBHP, ~5.5 M in decane)

4Å Molecular Sieves (powdered, activated)

Celitem®
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Diethyl ether

10% aqueous NaOH solution saturated with NaCl

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

Setup: An oven-dried, 500 mL round-bottom flask containing a magnetic stir bar is fitted with

a septum and flushed with nitrogen.

Solvent and Sieves: Add powdered 4Å molecular sieves (~3g) and 200 mL of anhydrous

CH₂Cl₂ to the flask. Cool the suspension to -20 °C in a dry ice/acetone bath with stirring.

Catalyst Formation: Sequentially add D-(-)-diethyl tartrate (e.g., 6.0 mmol) and titanium (IV)

isopropoxide (e.g., 5.0 mmol) via syringe. Stir the mixture for 30 minutes at -20 °C.

Substrate Addition: Add the allylic alcohol (e.g., 50 mmol) to the catalyst mixture.

Oxidant Addition: Add tert-butyl hydroperoxide (e.g., 100 mmol, 2.0 eq) dropwise over

several minutes. The reaction is often marked by a color change to a deeper yellow/orange.

Reaction Monitoring: Seal the flask and maintain stirring at -20 °C. The reaction progress can

be monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours

to 24 hours depending on the substrate.

Workup:

Upon completion, add 50 mL of 10% aqueous NaOH solution saturated with NaCl to the

cold reaction mixture.

Remove the flask from the cooling bath and stir vigorously at room temperature for 1 hour.

A white precipitate should form.

Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl

ether.
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Separate the organic layer from the filtrate. Extract the aqueous layer twice with diethyl

ether.

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under

reduced pressure.

Purification: The crude epoxy alcohol can be purified by flash column chromatography on

silica gel.
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Caption: Experimental workflow for the Sharpless Asymmetric Epoxidation.
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Other Applications
While the Sharpless epoxidation is the most prominent, derivatives of diethyl tartrate are

employed in other asymmetric transformations:

Cyclopropanation: Chiral Lewis acids derived from tartrates have been explored for the

enantioselective cyclopropanation of allylic alcohols, although achieving high

enantioselectivity can be challenging compared to other methods.[11][12]

Aldol Reactions: Tartrate derivatives have been used as chiral auxiliaries to control the

stereochemistry of aldol reactions, a fundamental C-C bond-forming reaction.[2][13]

Phase Transfer Catalysis: Crown ethers synthesized from diethyl tartrate can be used as

enantioselective phase transfer catalysts in reactions like Michael additions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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